

Spectroscopic Analysis of 1,3,5-Triaminobenzene Trihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Benzene-1,3,5-triamine trihydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3,5-Triaminobenzene trihydrochloride ($C_6H_{12}Cl_3N_3$, CAS No: 638-09-5). Due to the limited availability of experimentally derived spectral data in public databases, this document focuses on the predicted spectroscopic characteristics based on the molecule's structure and the general principles of spectroscopic analysis for aromatic amine salts. Detailed experimental protocols for obtaining high-quality spectra are also provided to guide researchers in their analytical endeavors.

Compound Overview

1,3,5-Triaminobenzene trihydrochloride is the salt form of 1,3,5-triaminobenzene, a symmetrical aromatic amine. The trihydrochloride salt enhances the compound's stability and water solubility, making it suitable for various applications in chemical synthesis and materials science. Its symmetrical nature makes it a valuable building block for the creation of complex molecular architectures.

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques. These are predicted values based on the chemical structure and typical values for similar compounds.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts

Nucleus	Predicted Chemical Shift (δ) ppm	Multiplicity	Notes
^1H	~7.0 - 8.0	Singlet	Aromatic protons (Ar-H). The exact shift is influenced by the solvent and the electron-withdrawing effect of the $-\text{NH}_3^+$ groups.
^1H	~7.5 - 9.0	Broad Singlet	Amine protons ($-\text{NH}_3^+$). These protons are acidic and may exchange with deuterated solvents, leading to a broad signal or no signal at all.
^{13}C	~130 - 140	Singlet	Carbon atoms bearing the $-\text{NH}_3^+$ groups (C-N).
^{13}C	~110 - 125	Singlet	Carbon atoms at positions 2, 4, and 6 of the benzene ring (C-H).

Note: NMR spectra should be acquired in a suitable deuterated solvent such as DMSO- d_6 or D_2O .

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
3200 - 2800	N-H stretch (in -NH ₃ ⁺)	Strong, Broad	Characteristic broad absorption due to the ammonium salt.
~3100 - 3000	Aromatic C-H stretch	Medium to Weak	
~1600 - 1580	N-H bend (in -NH ₃ ⁺)	Medium	
~1600 and ~1475	Aromatic C=C stretch	Medium to Strong	Two bands are characteristic of the benzene ring.
~1200 - 1000	C-N stretch	Medium	The specific position is indicative of the 1,3,5-trisubstitution pattern.
~900 - 675	Aromatic C-H out-of-plane bend	Strong	

Table 3: Predicted UV-Visible Absorption Maxima

Wavelength (λ _{max}) nm	Electronic Transition	Solvent
~265	π → π* (Benzenoid B-band)	Methanol or Water
~210	π → π* (E ₂ -band)	Methanol or Water

Note: The protonation of the amino groups in the trihydrochloride salt is expected to cause a hypsochromic (blue) shift compared to the free amine.

Table 4: Predicted Mass Spectrometry Data

m/z Value	Ion	Notes
124.08	[M+H] ⁺ of free base	Corresponds to the protonated 1,3,5-triaminobenzene.
123.07	[M] ⁺ of free base	Molecular ion of 1,3,5-triaminobenzene.

Note: In a typical mass spectrometry experiment (e.g., ESI+), the hydrochloride salt will likely dissociate, and the observed mass will correspond to the free amine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of 1,3,5-Triaminobenzene trihydrochloride.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single pulse (zg30).
 - Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
 - Relaxation Delay (d1): 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Temperature: 298 K.
 - ¹³C NMR:
 - Pulse Program: Standard proton-decoupled (zgpg30).

- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation Delay (d1): 2 seconds.
- Spectral Width: 0 to 200 ppm.
- Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis:
 - Place a small amount of the solid 1,3,5-Triaminobenzene trihydrochloride powder directly onto the ATR crystal.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

- Acquire the sample spectrum.
- Instrument Parameters:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
 - Perform baseline correction if necessary.
 - Label the major absorption peaks.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of 1,3,5-Triaminobenzene trihydrochloride in a UV-transparent solvent (e.g., methanol or deionized water) at a concentration of approximately 1 mg/mL.
 - Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is in the range of 1-10 $\mu\text{g/mL}$.
- Instrument Parameters:
 - Wavelength Range: 200 - 400 nm.
 - Scan Speed: Medium.

- Blank: Use the same solvent as used for the sample solution.
- Sample Analysis:
 - Fill a quartz cuvette with the blank solution and record the baseline.
 - Rinse the cuvette with the sample solution and then fill it with the sample solution.
 - Record the UV-Vis spectrum of the sample.
- Data Processing:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

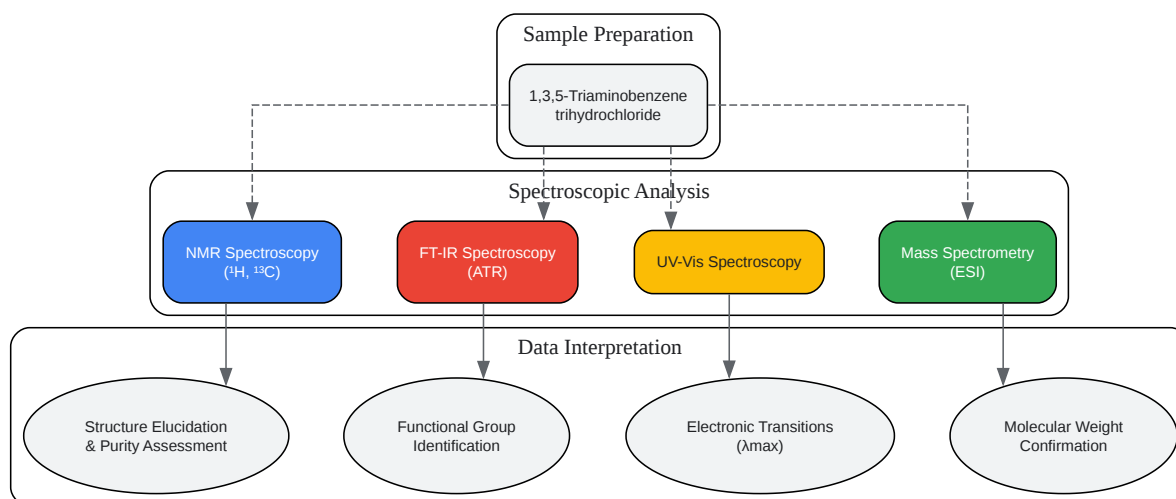
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of 1,3,5-Triaminobenzene trihydrochloride (approximately 1-10 $\mu\text{g/mL}$) in a solvent suitable for ESI, such as methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation.
- Instrument Parameters (Positive Ion Mode):
 - Ionization Mode: ESI+.
 - Mass Range: m/z 50 - 500.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V (can be varied to induce fragmentation).
 - Source Temperature: 100-150 $^{\circ}\text{C}$.
 - Desolvation Temperature: 250-350 $^{\circ}\text{C}$.

- Sample Infusion:
 - Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$ using a syringe pump.
- Data Acquisition and Processing:
 - Acquire the mass spectrum.
 - Identify the molecular ion peak and any significant fragment ions.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1,3,5-Triaminobenzene trihydrochloride.



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Caption: Workflow for the comprehensive spectroscopic analysis of 1,3,5-Triaminobenzene trihydrochloride.

This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for 1,3,5-Triaminobenzene trihydrochloride. Researchers are encouraged to use these protocols as a starting point and optimize them based on the specific instrumentation and research objectives.

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